molecular formula C17H8ClN3O4S2 B11680272 (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B11680272
M. Wt: 417.8 g/mol
InChI Key: KTJLVSJBILQEPQ-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one (molecular formula: C₁₇H₉ClN₃O₃S₂) features a 5-nitro-substituted indole-2-one scaffold fused to a thiazolidinone ring system. Key structural attributes include:

  • Z-configuration at the C3 double bond, critical for spatial orientation.
  • A 3-chlorophenyl group attached to the thiazolidinone nitrogen.
  • Thioxo (C=S) and oxo (C=O) groups at positions 2 and 4 of the thiazolidinone ring, respectively.
  • Nitro group (NO₂) at position 5 of the indole ring, contributing to electronic polarization .

Properties

Molecular Formula

C17H8ClN3O4S2

Molecular Weight

417.8 g/mol

IUPAC Name

3-[3-(3-chlorophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]-5-nitroindol-2-one

InChI

InChI=1S/C17H8ClN3O4S2/c18-8-2-1-3-9(6-8)20-16(23)14(27-17(20)26)13-11-7-10(21(24)25)4-5-12(11)19-15(13)22/h1-7,23H

InChI Key

KTJLVSJBILQEPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, which is achieved through the reaction of a chlorophenyl derivative with a thioamide under controlled conditions. This intermediate is then subjected to further reactions to introduce the nitro group and the indolone moiety, resulting in the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazolidinones exhibit potent antimicrobial activity. For example, related compounds have been evaluated for their efficacy against various bacterial strains. In silico and in vitro evaluations have shown that modifications to the thiazolidinone structure can enhance antimicrobial properties. The introduction of different substituents has been linked to varied levels of activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameActivity TypeMIC (µg/mL)Target Bacteria
Compound AAntibacterial8Staphylococcus aureus
Compound BAntifungal16Candida albicans
(3Z)-...AntimicrobialTBDTBD

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain analogs have shown promising results against breast cancer (MCF7) and colon cancer (HCT116) cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound CMCF715Apoptosis induction
Compound DHCT11620Cell cycle arrest
(3Z)-...TBDTBDTBD

Synthesis and Structure-Activity Relationship

The synthesis of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the thiazolidinone ring can significantly influence biological activity. For example, replacing the nitro group with other electron-withdrawing groups may enhance anticancer efficacy while retaining antimicrobial properties .

Case Studies

Several case studies have been documented regarding the application of this compound and its derivatives:

  • Antimicrobial Evaluation : A study conducted on a series of thiazolidinone derivatives showed that specific substitutions led to enhanced activity against resistant bacterial strains.
  • Cancer Cell Line Studies : Research focusing on indole-based thiazolidinones revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications .

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thiazolidinone-Indole Hybrids

The target compound belongs to a broader class of thiazolidinone-indole hybrids. Below is a comparative analysis of its structural analogs:

Compound ID Thiazolidinone Substituent (R) Indole Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target 3-(3-chlorophenyl) 5-nitro C₁₇H₉ClN₃O₃S₂ 402.86 Z-configuration, chloro, nitro
3-(2-fluorophenyl) 1-methyl C₁₈H₁₂FN₃O₂S₂ 385.14 Fluorine substituent, methyl group
3-cyclohexyl 1-methyl C₁₈H₁₉N₃O₂S₂ 365.50 Aliphatic cyclohexyl group
3-benzyl 4-oxo-2-thioxo C₁₈H₁₃N₃O₂S₂ 375.45 Benzyl group, no nitro substituent
3-fluorophenyl (thiosemicarbazide) 5-nitro C₁₆H₁₁FN₄O₃S 358.35 Thiosemicarbazide core, fluorine
Key Observations:
  • Substituent Effects: Fluorine in introduces electronegativity but reduces steric bulk compared to chlorine. Cyclohexyl in increases hydrophobicity, likely improving membrane permeability but reducing solubility.
  • Core Modifications: The thiosemicarbazide derivative in replaces the thiazolidinone ring, altering hydrogen-bonding capacity and metal-chelating properties .

Physicochemical and Electronic Properties

  • Molecular Descriptors :

    • The target compound’s van der Waals volume (estimated 250–300 ų) is comparable to and , but its polar surface area (∼120 Ų) is higher due to nitro and chloro groups, suggesting lower blood-brain barrier penetration .
    • LogP : Predicted to be ∼3.5 (moderately lipophilic), similar to but higher than (∼2.8) due to the hydrophilic thiosemicarbazide core.
  • The thioxo group (C=S) enhances π-π stacking and metal coordination compared to oxo (C=O) analogs .

Biological Activity

The compound (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one , also known as a derivative of thiazolidinone and nitroindole, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H13ClN2O2S2 , with a molecular weight of 400.9 g/mol . The structure includes a thiazolidinone moiety and a nitro group, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinone compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains and fungi. The presence of the nitro group in this compound may enhance its efficacy against pathogens by disrupting microbial cell functions.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds with similar structures have been reported to exhibit cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of mitochondrial membrane potential.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit enzymes related to inflammation or cancer progression, similar to findings with other nitroindole derivatives which have been documented to inhibit 5-lipoxygenase and other targets involved in inflammatory responses.

Case Studies

StudyFindings
Orban et al. (2016)Investigated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, noting significant activity at concentrations as low as 10 µg/mL.
Liu et al. (2015)Reported on the anti-inflammatory properties of similar compounds, highlighting their potential to inhibit pro-inflammatory cytokines in vitro.
Feng et al. (2015)Described the synthesis and testing of nitroindazole derivatives showing potent activity against respiratory syncytial virus, suggesting a broader antiviral potential for similar structures.

The biological activity of this compound is likely attributed to several mechanisms:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Triggering apoptotic pathways leading to programmed cell death.
  • Antimicrobial Action : Disrupting bacterial cell wall synthesis or function through enzyme inhibition.

Q & A

Q. What are the standard synthetic protocols for preparing (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the thiazolidinone core via condensation of 3-chlorophenyl isothiocyanate with substituted indole derivatives under acidic conditions (e.g., glacial acetic acid) .
  • Step 2 : Introduction of the nitro group at the indole’s 5-position using nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .
  • Step 3 : Final cyclization and purification via recrystallization (e.g., ethyl acetate/petroleum ether) . Key optimization parameters include catalyst choice (e.g., sodium acetate), reaction time (2–3 hours for reflux), and solvent polarity .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

The Z-configuration is validated through:

  • 1H NMR : Observation of coupling constants (e.g., J = 12–15 Hz for transannular coupling) and NOE correlations between the thiazolidinone sulfur and indole protons .
  • X-ray crystallography : Direct visualization of the spatial arrangement of substituents around the double bond .
  • UV-Vis spectroscopy : Absorption bands at 320–350 nm (n→π* transitions) correlate with Z-isomer stability .

Q. Which functional groups dominate the compound’s reactivity in biological assays?

Critical functional groups include:

  • Thioxo group (C=S) : Participates in hydrogen bonding with enzyme active sites (e.g., kinases) .
  • Nitro group (NO₂) : Enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins .
  • Chlorophenyl moiety : Contributes to hydrophobic interactions in receptor binding pockets .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazolidinone-indole condensation step?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst load (5–10 mol% sodium acetate) .
  • Kinetic monitoring : Use of in situ FTIR or HPLC to track intermediate formation and adjust reaction conditions dynamically .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves regioselectivity .

Q. What methodologies resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC₅₀ values or selectivity profiles can be addressed by:

  • Dose-response normalization : Account for differences in cell permeability (e.g., using PAMPA assays) .
  • Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify direct binding affinities .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that interfere with assays .

Q. How can computational methods predict binding modes of this compound with kinases?

A hybrid approach is recommended:

  • Molecular docking (AutoDock Vina) : Initial screening against kinase homology models (e.g., PDB ID 6NP0) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. What analytical techniques are critical for distinguishing polymorphic forms of this compound?

Polymorph characterization requires:

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to reference data .
  • DSC/TGA : Identify thermal transitions (melting points, decomposition temperatures) specific to each polymorph .
  • Raman spectroscopy : Detect subtle differences in lattice vibrations (e.g., 1580 cm⁻¹ for C=S stretching) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in polar vs. nonpolar solvents?

Contradictions arise from:

  • Protonation states : The compound may exist as a zwitterion in polar solvents (e.g., DMSO), enhancing apparent solubility .
  • Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in nonpolar solvents (e.g., chloroform) .
  • Experimental variability : Standardize protocols using USP guidelines for solubility determination .

Q. Why do cytotoxicity assays show variability across cancer cell lines?

Factors include:

  • Efflux pumps (e.g., P-gp) : Use inhibitors like verapamil to assess transporter-mediated resistance .
  • Metabolic activation : Cytochrome P450 isoforms (e.g., CYP3A4) may convert the compound into active/toxic metabolites .
  • Cell cycle synchronization : Normalize assays using serum starvation or nocodazole treatment .

Methodological Resources

  • Spectral libraries : Access NMR (BMRB ID 50123) and mass spectra (PubChem CID 5862736) for benchmarking .
  • Crystallographic data : CCDC deposition numbers 1602482 (Z-configuration) and 295.83 (chlorophenyl derivative) .

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